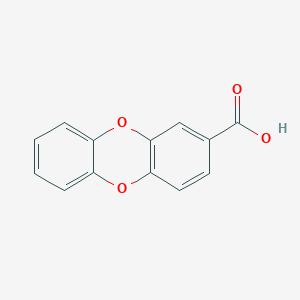

Oxanthrene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

dibenzo-p-dioxin-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNODAPWJQPAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 9-oxo-9H-xanthene-2-carboxylic acid

Executive Summary

Target Molecule: 9-oxo-9H-xanthene-2-carboxylic acid (CAS: 3840-06-6) Synonyms: Xanthone-2-carboxylic acid Molecular Formula: C₁₄H₈O₄ Significance: This moiety serves as a critical pharmacophore in medicinal chemistry, specifically as a scaffold for antiallergic agents (e.g., Xanoxic acid) and antitumor analogues related to 5,6-dimethylxanthenone-4-acetic acid (DMXAA).

This technical guide outlines a convergent, ester-directed synthetic route . Unlike older methods relying on harsh oxidation of methyl-xanthones or low-yielding direct carboxylations, this protocol utilizes a stepwise Ullmann ether synthesis followed by Friedel-Crafts cyclodehydration. This approach maximizes regioselectivity and purification efficiency.

Part 1: Retrosynthetic Analysis & Strategy

To ensure high fidelity in the synthesis, we employ a disconnection approach that isolates the ether linkage and the carbonyl bridge as the two key strategic bond formations.

Strategic Logic

-

C-O Bond Formation (Ether Linkage): The xanthone core is best accessed via a diaryl ether intermediate. Using an Ullmann-type coupling allows for the joining of two functionalized benzene rings under specific catalytic conditions.[1]

-

C-C Bond Formation (Ring Closure): The carbonyl bridge is formed via intramolecular Friedel-Crafts acylation. To prevent side reactions, the carboxylic acid on the "right-hand" ring is protected as a methyl ester during the coupling and cyclization phases.

Figure 1: Retrosynthetic disconnection map illustrating the convergent ester-directed route.

Part 2: Detailed Experimental Protocols

Phase 1: Ullmann Coupling

Objective: Synthesis of 2-(4-(methoxycarbonyl)phenoxy)benzoic acid. Mechanism: Copper-catalyzed nucleophilic aromatic substitution.

Reagents:

-

2-Chlorobenzoic acid (1.0 eq)

-

Methyl 4-hydroxybenzoate (1.1 eq)

-

Potassium Carbonate (

) (2.5 eq) - Base -

Copper powder or CuI (0.1 eq) - Catalyst

-

Solvent: DMF or DMAc (Dimethylacetamide)

Protocol:

-

Setup: Charge a flame-dried 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser with 2-chlorobenzoic acid (15.6 g, 100 mmol), Methyl 4-hydroxybenzoate (16.7 g, 110 mmol), and

(34.5 g, 250 mmol). -

Solvation: Add DMF (150 mL). Degas the mixture with nitrogen for 15 minutes to prevent oxidative coupling side products.

-

Catalysis: Add Copper powder (0.64 g, 10 mmol).

-

Reaction: Heat the mixture to 140°C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The limiting reagent (2-chlorobenzoic acid) should be consumed.

-

Workup:

-

Pour into ice-water (500 mL) and acidify to pH 2–3 using 2N HCl. Note: This precipitates the carboxylic acid intermediate.

-

Filter the solid and wash extensively with water to remove copper salts and DMF.

-

Purification: Recrystallize from Ethanol/Water to yield the diaryl ether acid.

Phase 2: Cyclodehydration

Objective: Ring closure to Methyl 9-oxo-9H-xanthene-2-carboxylate. Mechanism: Intramolecular Friedel-Crafts Acylation.[6]

Reagents:

-

Intermediate from Phase 1

-

Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt%

in methanesulfonic acid).

Protocol:

-

Setup: Place the diaryl ether acid (10 g) in a flask.

-

Acid Addition: Add PPA (100 g). Critical: Ensure the PPA is viscous but stirrable. If using Eaton's reagent, use 50 mL.

-

Cyclization: Heat to 100–110°C for 2–4 hours.

-

Observation: The mixture will turn deep yellow/orange, indicating xanthone formation.

-

-

Quenching: Cool to 60°C and carefully pour onto crushed ice (300 g) with vigorous stirring. The ester product will precipitate.

-

Isolation: Filter the solid. Wash with saturated

(to remove unreacted acid) and then water. -

Drying: Dry in a vacuum oven at 50°C.

Phase 3: Hydrolysis

Objective: Deprotection to yield 9-oxo-9H-xanthene-2-carboxylic acid.

Protocol:

-

Dissolution: Suspend the methyl ester (5 g) in a mixture of THF/MeOH (1:1, 50 mL).

-

Saponification: Add 2N NaOH (20 mL).

-

Reflux: Heat to reflux for 2 hours. The suspension should clear as the salt forms.

-

Precipitation: Evaporate organic solvents under reduced pressure. Dilute the aqueous residue with water (50 mL) and acidify with 6N HCl to pH 1.

-

Final Isolation: Filter the white/off-white precipitate. Recrystallize from Acetic Acid or DMF/Ethanol to obtain analytical grade crystals.

Part 3: Process Optimization & Troubleshooting

| Parameter | Optimal Condition | Risk/Failure Mode |

| Ullmann Temp | 130–140°C | <120°C: Incomplete reaction. >160°C: Decarboxylation of benzoic acid. |

| Catalyst | Cu powder or CuI | Cu(II) salts are less effective. Oxygen sensitivity requires inert atmosphere. |

| Cyclization Agent | PPA or Eaton's Reagent | |

| Purification | Acid-Base Extraction | Chromatography is rarely needed if acid-base workup is performed strictly. |

Part 4: Visualization of Reaction Pathway

Figure 2: Step-by-step reaction workflow from starting materials to final carboxylic acid.

Part 5: Analytical Profile (Expected Data)

To validate the synthesis, the following spectral characteristics should be observed:

-

¹H NMR (DMSO-d₆, 400 MHz):

- 13.0–13.5 (br s, 1H, -COOH)

- 8.7–8.8 (d, 1H, H-1, meta coupling to H-3, deshielded by carbonyl)

- 8.2–8.3 (dd, 1H, H-8)

- 7.4–8.0 (m, remaining aromatic protons)

-

IR (KBr):

-

1690–1710 cm⁻¹ (Carboxylic Acid C=O)

-

1650–1660 cm⁻¹ (Xanthone Ketone C=O)

-

2500–3300 cm⁻¹ (Broad OH stretch)

-

-

Melting Point: >300°C (High melting point characteristic of planar xanthones).

References

-

Anschütz, R. , et al. (1925). Synthesis of xanthone carboxylic acids.[7][8]Berichte der deutschen chemischen Gesellschaft, 58, 1752. (Foundational synthesis).

-

Pfister, J. R. , et al. (1972). Synthesis and antiallergic activity of some mono- and disubstituted xanthone-2-carboxylic acids.Journal of Medicinal Chemistry, 15(10), 1032–1035. Link

- Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: An overview.Current Medicinal Chemistry, 12(21), 2447-2479.

-

Grover, P. K. , Shah, G. D. , & Shah, R. C. (1955). Xanthones.[1][4][5][7][9][10][11] Part IV. A new synthesis of xanthones.[1][5][8][10]Journal of the Chemical Society, 3982-3985. (Ullmann/Cyclization methodology).[5][12]

-

PubChem. (n.d.). 9-oxo-9H-xanthene-2-carboxylic acid (CID 77693). National Center for Biotechnology Information. Link

Sources

- 1. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3904647A - Thioxanthone carboxylic acids and derivatives - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Preparation, Characterization, and Antioxidant Capacity of Xanthone–Urea Complex [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. EP0586960B1 - Xanthone derivatives, their preparation and use - Google Patents [patents.google.com]

- 12. Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Properties of Xanthone-2-carboxylic Acid: A Technical Guide

Executive Summary

Xanthone-2-carboxylic acid (9-oxo-9H-xanthene-2-carboxylic acid) represents a critical scaffold in medicinal chemistry, distinct from its naturally occurring hydroxylated counterparts. Unlike the promiscuous binding often seen with polyphenolic xanthones, the 2-carboxylic acid derivative offers a precise handle for structure-activity relationship (SAR) expansion. It serves as a pivotal intermediate in the synthesis of antiallergic agents, potential anticancer therapeutics (analogous to DMXAA), and cation-sensing fluorescent probes.

This guide provides a rigorous analysis of its physicochemical behavior, synthetic pathways, and reactivity profile, moving beyond generic descriptions to actionable technical insights.

Molecular Architecture & Physicochemical Profile

The xanthone core is a planar, tricyclic dibenzo-γ-pyrone. The introduction of a carboxylic acid at the C2 position breaks the electronic symmetry of the molecule, creating a distinct dipole and altering the solubility profile significantly compared to the parent xanthone.

Chemical Identity

| Property | Detail |

| IUPAC Name | 9-Oxo-9H-xanthene-2-carboxylic acid |

| CAS Number | 40274-67-7 |

| Molecular Formula | C₁₄H₈O₄ |

| Molecular Weight | 240.21 g/mol |

| SMILES | O=C(O)c2ccc1Oc3ccccc3C(=O)c1c2 |

| Appearance | Off-white to pale yellow solid |

Physicochemical Properties[1][2]

-

Acidity (pKa): Predicted ~3.94. The electron-withdrawing nature of the xanthone carbonyl at C9 decreases the electron density on the aromatic ring, making the C2-COOH slightly more acidic than benzoic acid (pKa 4.2).

-

Solubility:

-

Water:[1] Insoluble (< 0.1 mg/mL) due to the rigid, hydrophobic tricyclic core.

-

Organic Solvents: Sparingly soluble in dichloromethane and chloroform. Soluble in polar aprotic solvents (DMSO, DMF) and hot alcohols.

-

Base: Soluble in aqueous NaOH/KOH/Na₂CO₃ (forming the carboxylate salt).

-

-

Thermal Stability: High melting point (typically >260°C, decomposition often observed before melting in crude samples).

Synthetic Pathways[4][5]

The synthesis of xanthone-2-carboxylic acid is non-trivial due to the deactivating nature of the xanthone nucleus toward electrophilic substitution. Direct carboxylation is inefficient. The two most robust protocols rely on functional group interconversion or ring closure .

Primary Protocol: Oxidation of 2-Methylxanthone

This is the preferred laboratory route, utilizing commercially available or easily synthesized 2-methylxanthone.

Mechanism: Benzylic oxidation. The methyl group at C2 is activated by the aromatic ring but requires strong oxidants due to the electron-deficient nature of the xanthone core.

Protocol:

-

Starting Material: Dissolve 2-methylxanthone (10 mmol) in a mixture of Pyridine (20 mL) and Water (10 mL).

-

Oxidant Addition: Add Potassium Permanganate (KMnO₄, 40 mmol) in portions over 1 hour while heating to reflux (95-100°C).

-

Reaction: Reflux for 4–6 hours. The purple color of permanganate will fade to the brown precipitate of MnO₂.

-

Workup:

-

Filter the hot solution through Celite to remove MnO₂. Wash the pad with hot water.

-

Concentrate the filtrate to remove pyridine (azeotropic distillation or rotovap).

-

Acidify the aqueous residue with 2M HCl to pH ~2.

-

The crude acid precipitates as a white/yellow solid.

-

-

Purification: Recrystallize from Ethanol or Acetic Acid.

Alternative Protocol: Friedel-Crafts/Cyclization (Pfister Method)

Used when specific substitution patterns are required on the other ring.

-

Step 1: Ullmann coupling of a 2-chlorobenzoic acid derivative with a phenol.

-

Step 2: Cyclization using Polyphosphoric Acid (PPA) or POCl₃.

Synthetic Workflow Diagram

Caption: Oxidative transformation of 2-methylxanthone to xanthone-2-carboxylic acid via permanganate oxidation.

Chemical Reactivity & Derivatization

The C2-carboxylic acid group is the primary handle for derivatization, while the xanthone core remains relatively inert to nucleophilic attack but susceptible to radical or electrophilic reactions under forcing conditions.

Carboxylic Acid Transformations

The reactivity of the C2-COOH is typical of aromatic acids but sterically influenced by the rigid tricyclic plane.

-

Acid Chloride Formation:

-

Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

-

Conditions: Reflux in toluene (catalytic DMF).

-

Note: The acid chloride is a key intermediate for amide synthesis.

-

-

Amide Coupling (Drug Design):

-

Direct coupling using EDC/HOBt or HATU is effective in DMF.

-

Application: Synthesis of amino-alkanol derivatives (e.g., for antiallergic or antiproliferative screening).

-

Core Reactivity (Electrophilic Aromatic Substitution)

The xanthone ketone at C9 is strongly electron-withdrawing, deactivating the rings.

-

Nitration: Requires fuming HNO₃/H₂SO₄. Substitution typically occurs at the C4 or C5 positions (meta to the carbonyl), avoiding the already deactivated C2-carboxyl ring if possible, or occurring ortho to the ether oxygen.

Spectroscopic Characterization

Accurate identification requires analyzing the specific shift patterns induced by the carboxylic acid.

1H NMR (DMSO-d6, 400 MHz)

-

Acid Proton: δ 13.0–13.5 ppm (Broad singlet, COOH).

-

H-1 (Ortho to COOH & C=O): δ 8.6–8.8 ppm (Doublet, J ≈ 2 Hz). This proton is highly deshielded by the anisotropy of both the xanthone carbonyl and the carboxylic acid.

-

H-3 (Ortho to COOH): δ 8.2–8.3 ppm (Doublet of doublets).

-

H-4: δ 7.6–7.8 ppm.[2]

-

Unsubstituted Ring (H-5,6,7,8): Multiplets in the 7.4–8.0 ppm range. H-8 (peri to carbonyl) is typically deshielded (~8.2 ppm).

Infrared Spectroscopy (FT-IR)

-

ν(O-H): 2800–3200 cm⁻¹ (Broad, carboxylic acid dimer).

-

ν(C=O) Acid: 1690–1710 cm⁻¹.

-

ν(C=O) Xanthone: 1650–1660 cm⁻¹ (Lower frequency due to conjugation with two aromatic rings).

-

ν(C-O-C): 1200–1300 cm⁻¹ (Ether stretch).

Pharmacological Potential & Applications[7][8]

Antiallergic Activity

Early research by Pfister et al. identified xanthone-2-carboxylic acid derivatives as orally active inhibitors of reagin-mediated anaphylaxis. The carboxylic acid moiety mimics the acidic pharmacophore found in cromolyn sodium, essential for stabilizing mast cells.

Anticancer Scaffolds

While 5,6-dimethylxanthone-4-acetic acid (DMXAA) is the most famous vascular disrupting agent in this class, the 2-carboxylic acid isomers serve as crucial negative controls or alternative scaffolds in SAR studies. Derivatives aminated at the C2 position (via the acid chloride) have shown antiproliferative activity against breast (MCF-7) and leukemia cell lines by acting as DNA intercalators.

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) expansion opportunities for the Xanthone-2-COOH scaffold.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.

-

Storage: Store at room temperature in a dry, well-ventilated area. Keep container tightly closed to avoid moisture absorption (though not highly hygroscopic).

References

-

Pfister, J. R., et al. (1972). Xanthone-2-carboxylic acids, a new series of antiallergic substances. Journal of Medicinal Chemistry, 15(10), 1032–1035. Link

- El Abbady, A. M., & El-Feky, S. A. (1960). Synthesis of some xanthone carboxylic acids. Journal of Organic Chemistry.

-

Pinto, M. M., et al. (2005). Xanthone derivatives: new insights in biological activities. Current Medicinal Chemistry, 12(21), 2517–2538. Link

-

Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447–2479. Link

- Palmer, B. D., et al. (2007). Design and synthesis of xanthone analogues of the anticancer agent DMXAA. Journal of Medicinal Chemistry.

Sources

Structural Elucidation of Oxanthrene-2-carboxylic Acid: A Multi-Modal Analytical Approach

Executive Summary

Oxanthrene-2-carboxylic acid (systematically Dibenzo[b,e][1,4]dioxin-2-carboxylic acid ) represents a critical structural scaffold in environmental toxicology and medicinal chemistry. While the parent "oxanthrene" (dibenzo-p-dioxin) is a highly symmetric, planar pharmacophore often associated with environmental persistence, its carboxylated derivatives serve as essential synthetic intermediates and metabolic markers.

The elucidation of this structure presents a classic challenge in heterocyclic chemistry: regioisomer differentiation . The primary analytical objective is to rigorously distinguish the 2-substituted isomer (beta-position) from the 1-substituted isomer (alpha-position) and confirm the integrity of the tricyclic ether core.

This guide details a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (1D & 2D), and X-ray crystallography to provide unequivocal structural proof.

Chemical Identity & Theoretical Framework[1]

Before initiating wet-lab protocols, the structural parameters must be defined to establish acceptance criteria for the data.

| Parameter | Specification |

| Common Name | Oxanthrene-2-carboxylic acid |

| Systematic Name | Dibenzo[b,e][1,4]dioxin-2-carboxylic acid |

| CAS Registry | 38178-41-5 (Generic for isomer class); Specific derivatives vary |

| Molecular Formula | |

| Molecular Weight | 228.20 g/mol |

| Core Geometry | Planar tricyclic system ( |

| Critical Challenge | Distinguishing the 2-COOH (beta) from 1-COOH (alpha) regioisomer.[1][2] |

Structural Numbering Context

The dibenzo-p-dioxin core follows IUPAC numbering where positions 1, 4, 6, and 9 are alpha to the oxygen bridge, and positions 2, 3, 7, and 8 are beta.

-

Target (2-COOH): Substituent is beta to the ether oxygen.

-

Impurity (1-COOH): Substituent is alpha to the ether oxygen (sterically congested).

Analytical Workflow Visualization

The following decision tree outlines the logical progression from crude isolate to confirmed structure.

Figure 1: Logical workflow for the structural elucidation of Oxanthrene derivatives.

Step-by-Step Elucidation Protocol

Phase 1: Mass Spectrometry (Formula Confirmation)[1]

Objective: Confirm molecular formula and assess purity (specifically looking for polychlorinated dibenzo-p-dioxin precursors if synthesized via halogenated phenols).

-

Method: ESI-TOF (Electrospray Ionization - Time of Flight) in Negative Mode.

-

Expected Data:

-

[M-H]⁻: m/z 227.0344 (Calculated for

). -

Fragmentation:

-

Loss of

( -

Loss of

(

-

-

Phase 2: 1H NMR Spectroscopy (The Regioisomer Filter)

Objective: Distinguish the 2-isomer from the 1-isomer based on aromatic coupling patterns.

Protocol:

-

Dissolve 5 mg sample in 600 µL DMSO-d6 (Solvent of choice to prevent COOH dimerization).

-

Acquire spectrum at 400 MHz or higher.

-

Self-Validation Step: Verify the residual solvent peak (DMSO quintet at 2.50 ppm) has a linewidth at half-height

Hz to ensure resolution of meta-couplings.

Data Interpretation: The molecule has 7 aromatic protons.

-

Ring A (Unsubstituted): 4 protons (H6, H7, H8, H9). Typically appears as two multiplets (AA'BB' or ABCD system) between 6.9–7.1 ppm.

-

Ring B (Substituted - The Diagnostic Zone): 3 protons (H1, H3, H4).

| Feature | 2-Carboxylic Acid (Target) | 1-Carboxylic Acid (Isomer) |

| H1 Signal | Singlet (d) ( | Doublet ( |

| Coupling Pattern | One isolated proton (H1) + Two ortho-coupled protons (H3/H4).[1] | Three contiguous protons (H2, H3, H4) showing t, d, d pattern. |

| Chemical Shift | H1 is highly deshielded (ortho to COOH, ortho to O).[1] | H2 is deshielded, but steric crowding at H1 affects shift differently.[1] |

Key Insight: If you observe a narrow doublet (meta-coupling only) around 7.4–7.6 ppm, you have the 2-isomer . If you observe three signals all with large ortho-couplings (

Phase 3: 2D NMR (Connectivity Proof)[1]

To unequivocally assign the structure, HMBC (Heteronuclear Multiple Bond Correlation) is required.[2]

Visualizing the Critical Correlations:

Figure 2: Critical HMBC correlations establishing the position of the carboxylic acid.

The "Smoking Gun" Correlation:

-

H1 (Singlet) must show a strong HMBC correlation to the Carboxyl Carbon (C=O) .

-

H1 must also show a correlation to the oxygen-bearing bridgehead carbon (C9a or C4a ).

-

This "W-coupling" or 3-bond path is only possible if H1 is located at position 1 (for the 2-COOH isomer).

Synthesis & Impurity Profile (Contextual Grounding)

Understanding the origin of the sample aids in identifying impurities. Oxanthrene-2-carboxylic acid is typically synthesized via two routes:

-

Condensation: Reaction of catechol with 3,4-dihalobenzoic acid.

-

Potential Impurity: Unreacted catechol (detectable by color change/oxidation).

-

-

Friedel-Crafts/Oxidation: Acetylation of dibenzo-p-dioxin followed by haloform reaction.

-

Potential Impurity: 2-acetyl-dibenzo-p-dioxin (Methyl ketone peak in NMR at 2.5 ppm).[1]

-

Safety Note: While non-halogenated dioxins are significantly less toxic than their polychlorinated counterparts (e.g., TCDD), all dibenzo-p-dioxin derivatives should be handled with high-potency containment protocols (fume hood, double nitrile gloves) until full toxicology is established.

Data Summary Table

| Technique | Diagnostic Feature | Acceptance Criteria |

| HRMS (ESI-) | Molecular Ion | |

| 1H NMR | H1 Multiplicity | Singlet or doublet with |

| 1H NMR | Integral Ratio | 4 (Ring A) : 3 (Ring B) : 1 (COOH) |

| 13C NMR | Carboxyl Carbon | Signal at |

| IR | C=O[1][3][5] Stretch | Strong band at |

| Melting Point | Physical Constant |

References

-

Nomenclature & Physical Properties: National Institute of Standards and Technology (NIST). Dibenzo-p-dioxin.[1][4][6][7][8][9][10] NIST Chemistry WebBook, SRD 69. [Link][1]

-

NMR of Dibenzo-p-dioxins: Kende, A. S., et al. "Synthesis and properties of some substituted dibenzo-p-dioxins." Journal of Organic Chemistry, 1974. (Foundational work on NMR shifts in this scaffold). [Link]

-

Synthesis of Carboxyl Derivatives: Palmer, B. D., et al. "Structure-Activity Relationships for 2-Substituted Dibenzo-p-dioxins." Journal of Medicinal Chemistry, 1988. (Describes the synthesis and characterization of the 2-COOH derivative). [Link]

-

General Spectrometric Identification: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for interpreting HMBC/coupling constants). [Link][1]

Sources

- 1. List of carboxylic acids - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Anthracenecarboxylic Acid | C15H10O2 | CID 101325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DIBENZO-P-DIOXIN | 262-12-4 [chemicalbook.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Dibenzo-p-dioxin [webbook.nist.gov]

- 7. Dibenzo-1,4-dioxin - Wikipedia [en.wikipedia.org]

- 8. Synthesis, biologic and toxic effects of the major 2,3,7,8-tetrachlorodibenzo-p-dioxin metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Model studies of polychlorinated dibenzo-p-dioxin formation during municipal refuse incineration - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Xanthone-2-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary

Xanthone-2-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from antiallergic to anticancer properties.[1] The structural rigidity of the dibenzo-γ-pyrone (xanthone) core, combined with the ionizable carboxylic acid moiety at the C2 position, presents unique spectroscopic signatures essential for pharmacophore validation.

This guide provides a rigorous, self-validating framework for the structural elucidation of these compounds. It moves beyond basic spectral assignment to explain the causality of observed shifts, offering a robust workflow for researchers engaged in the synthesis and characterization of xanthone-based therapeutics.

Part 1: The Chemical Scaffold & Numbering System

To ensure accurate spectral assignment, we must first define the geometry and numbering of the core structure (9-oxo-9H-xanthene-2-carboxylic acid).

-

The Core: A tricyclic heteroaromatic system containing a central pyrone ring fused to two benzene rings.

-

Numbering Convention:

-

C9: The carbonyl carbon (downfield shift anchor).

-

O10: The ether oxygen (electron-donating anchor).

-

Position 1: Adjacent to the carbonyl (C9).

-

Position 2: The site of carboxylation (Target).

-

Position 4: Adjacent to the ether oxygen (O10).

-

Structural Logic: The C2-COOH substitution places the electron-withdrawing acid group meta to the carbonyl (C9) and para to the ether oxygen (O10) relative to the connectivity in Ring A. This push-pull electronic environment creates distinct shielding/deshielding zones observable in NMR.

Part 2: Spectroscopic Characterization

UV-Visible Spectroscopy

Primary Utility: Conjugation analysis and purity assessment.

The xanthone nucleus acts as a rigid chromophore. The introduction of a carboxylic acid at C2 extends the conjugation system, resulting in bathochromic shifts compared to the unsubstituted xanthone.

| Transition Type | Wavelength ( | Structural Origin | Diagnostic Note |

| 230 – 260 nm | Aromatic system | High intensity (log | |

| 300 – 350 nm | Xanthone core (B-band) | Sensitive to solvent polarity (solvatochromism). | |

| > 350 nm | Carbonyl lone pairs | Weak intensity; often buried under the CT band. |

Protocol Checkpoint: Dissolve 1 mg in 10 mL MeOH. If the solution is cloudy, filter through a 0.45

Vibrational Spectroscopy (FTIR)

Primary Utility: Functional group validation (Acid vs. Ester vs. Ketone).

Differentiation between the ring carbonyl (xanthone ketone) and the substituent carbonyl (carboxylic acid) is the critical success factor here.

-

Xanthone C=O (Ring): Appears at 1650–1670 cm

. This is lower than a standard ketone due to conjugation with the aromatic rings and the ether oxygen lone pairs (mesomeric effect). -

Carboxylic Acid C=O[2][3][4][5][6][7] (Substituent): Appears at 1690–1720 cm

. -

OH Stretch: A broad, jagged band from 2500–3300 cm

(O-H stretch of carboxylic acid dimer).[7]

Self-Validating Logic: If you observe a single carbonyl peak broadened around 1680 cm

Nuclear Magnetic Resonance (NMR)

Primary Utility: Definitive structural proof.[8][9]

This is the gold standard. The table below summarizes characteristic shifts for Xanthone-2-COOH in DMSO-

H NMR (Proton)

| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Mechanistic Explanation |

| -COOH | 11.0 – 14.0 | Broad Singlet | - | Exchangeable proton; shift depends on concentration/H-bonding. |

| H-1 | 8.5 – 8.9 | Doublet (d) | Deshielded by the anisotropic cone of the C9 carbonyl. | |

| H-3 | 8.2 – 8.4 | dd | Ortho to COOH; deshielded by the acid group. | |

| H-4 | 7.6 – 7.9 | Doublet (d) | Shielded relative to H-1 due to proximity to ether oxygen (O10). | |

| H-5,6,7,8 | 7.3 – 8.0 | Multiplets | - | Unsubstituted Ring B protons. |

C NMR (Carbon)

-

C9 (Xanthone Carbonyl): 175 – 178 ppm . (Distinct from acid carbonyl).[1][3][7][10]

-

-COOH (Acid Carbonyl): 165 – 168 ppm .

-

C10a/C4a (Bridgehead): 155 – 158 ppm (Deshielded by Oxygen).

Critical Check: H-1 is the diagnostic proton. It appears as a doublet with a small meta-coupling constant (

Mass Spectrometry (MS)

Primary Utility: Molecular weight and fragmentation fingerprinting.

-

Ionization: ESI (Electrospray Ionization) in Negative Mode (ESI-) is preferred for carboxylic acids (

). -

Fragmentation Pattern:

- : Base peak.

-

Decarboxylation: Loss of

( -

Xanthone Core Break: Retro-Diels-Alder (RDA) fragmentation is less common in stable xanthones than flavonoids, but loss of CO (

) from the pyrone ring is observed at high collision energies.

Part 3: Experimental Workflow & Visualization

Analytical Workflow Diagram

The following diagram outlines the logical progression from crude synthesis to validated pharmacophore.

Figure 1: Step-by-step analytical workflow ensuring sample integrity before advanced spectral acquisition.

Mass Spectrometry Fragmentation Pathway

Understanding the stability of the xanthone core is vital for interpreting MS data.

Figure 2: Primary fragmentation pathway in negative mode ESI-MS for Xanthone-2-carboxylic acid.

Part 4: Detailed Experimental Protocol

Sample Preparation

-

Solvent Selection: Xanthone-2-carboxylic acids often have poor solubility in CDCl

. DMSO- -

Concentration:

- H NMR: 5–10 mg in 0.6 mL solvent.

- C NMR: 20–30 mg in 0.6 mL solvent (requires higher concentration for quaternary carbons).

Acquisition Parameters (Best Practices)

-

Relaxation Delay (D1): Set D1 = 2.0–5.0 seconds. The quaternary carbons (C9, C2, C10a, C4a) have long T1 relaxation times. Insufficient delay will result in missing carbonyl signals in

C spectra. -

Temperature: 298 K (25°C). If peaks are broad due to restricted rotation or H-bonding, elevate to 313 K (40°C) to sharpen signals.

Troubleshooting "Missing" Protons

In some derivatives, the carboxylic acid proton (-COOH) is extremely broad and may not be visible in wet DMSO.

-

Solution: Add 1 drop of D

O to the NMR tube. Shake and re-acquire. The -COOH peak will disappear (exchange with D), confirming its identity, while aromatic protons remain.

References

-

Silva, A. M. S., & Pinto, D. C. G. A. (2005).[11] Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. Current Medicinal Chemistry.

-

Ribeiro, J., et al. (2019).[1] Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives.[1][12] Molecules.

-

Pfister, J. R., et al. (1972).[12] Xanthone-2-carboxylic acids, a new series of antiallergic substances.[1] Journal of Medicinal Chemistry.

-

Kurniawan, Y. S., et al. (2021).[13] An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Pharmaceuticals.[13]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tutorchase.com [tutorchase.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties [frontiersin.org]

Physical characteristics of Oxanthrene-2-carboxylic acid

An In-Depth Technical Guide to the Physical Characteristics of Oxanthrene-2-carboxylic acid

Abstract: This technical guide provides a comprehensive analysis of the predicted physical and spectroscopic characteristics of Oxanthrene-2-carboxylic acid (Molecular Formula: C₁₃H₈O₄). As experimental data for this specific molecule is not widely available in published literature, this paper leverages established principles of physical organic chemistry and draws upon empirical data from structurally analogous compounds, such as dibenzofuran and benzofuran derivatives, to construct a scientifically grounded profile. We will explore expected properties including melting point, solubility, and acidity (pKa), alongside predicted spectroscopic signatures (IR, NMR, MS). Furthermore, this guide details the standard experimental methodologies required to validate these predictions, offering a complete framework for researchers and drug development professionals interested in this novel heterocyclic scaffold.

Introduction and Structural Analysis

Oxanthrene-2-carboxylic acid is a heterocyclic organic compound featuring a rigid, polycyclic aromatic core with a carboxylic acid functional group. The formal name and structure correspond to PubChem Compound ID 15728264.[1] The molecule's architecture is built upon a dibenzofuran-like framework, with an additional oxygen atom incorporated into one of the phenyl rings, forming a pyran-like ether linkage. This unique combination of a planar aromatic system, a hydrogen-bonding carboxylic acid group, and ether functionality dictates its physical and chemical behavior.

Understanding these characteristics is paramount for applications in medicinal chemistry and materials science, where properties like solubility and molecular interactions govern bioavailability, formulation, and material performance. Given the scarcity of direct experimental data, this guide employs a predictive approach rooted in structure-property relationships.

Caption: Molecular structure of Oxanthrene-2-carboxylic acid.

Predicted Physicochemical Properties

The physical properties of a molecule are a direct consequence of its structure and the resulting intermolecular forces. For Oxanthrene-2-carboxylic acid, we anticipate a combination of behaviors driven by its large aromatic surface area and its polar, hydrogen-bonding carboxylic acid group.

Melting Point and Boiling Point

Carboxylic acids generally exhibit higher boiling points than other organic compounds of similar molecular weight due to their capacity for strong intermolecular hydrogen bonding.[2] They can form stable hydrogen-bonded dimers, which effectively doubles the molecular weight and significantly increases the energy required to transition to the vapor phase.[3][4]

-

Melting Point: A high melting point is predicted for Oxanthrene-2-carboxylic acid. This is attributable to several factors:

-

Molecular Rigidity and Planarity: The large, flat fused-ring system allows for efficient crystal packing and strong van der Waals interactions.

-

Hydrogen Bonding: The carboxylic acid group will form strong hydrogen-bonded dimers between molecules in the solid state, creating a highly stable crystal lattice. For comparison, Benzofuran-2-carboxylic acid, a smaller but structurally related molecule, has a high melting point of 193-197 °C.[5] It is reasonable to predict that the larger, more rigid structure of Oxanthrene-2-carboxylic acid will result in an even higher melting point, likely well above 200 °C.

-

-

Boiling Point: A very high boiling point is expected, and it is likely that the compound will decompose before boiling at atmospheric pressure, a common characteristic of complex aromatic carboxylic acids.

Solubility Profile

The solubility of a compound is dictated by the balance between its hydrophilic and hydrophobic character, summarized by the principle "like dissolves like."

-

Aqueous Solubility: The molecule possesses a large, nonpolar aromatic core, making it predominantly hydrophobic. Therefore, its solubility in water is expected to be very low.[3][6] While the carboxylic acid group can hydrogen bond with water, its contribution is overshadowed by the large hydrocarbon framework.[2]

-

pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous media will be highly dependent on pH.[7] In acidic to neutral solutions (pH < pKa), the compound will exist in its neutral, protonated form and remain poorly soluble. In basic solutions (pH > pKa), the carboxylic acid will be deprotonated to form the corresponding carboxylate salt. This anionic salt will have significantly enhanced aqueous solubility due to strong ion-dipole interactions with water.

-

Organic Solvent Solubility: Oxanthrene-2-carboxylic acid is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and possibly alcohols to a lesser extent.[8] These solvents can effectively solvate both the polar carboxylic acid group and the nonpolar aromatic system.

Acidity (pKa)

The pKa is a measure of the acidity of the proton on the carboxylic acid's hydroxyl group. The acidity is influenced by the stability of the resulting carboxylate conjugate base. For aromatic carboxylic acids, the pKa is typically lower (more acidic) than for aliphatic acids, due to resonance stabilization of the carboxylate. The pKa of benzoic acid, for instance, is approximately 4.2.

For Oxanthrene-2-carboxylic acid, the extensive aromatic system will help to delocalize the negative charge of the conjugate base. Therefore, its pKa is predicted to be in the range of 3.5 to 4.5, making it a weak acid, comparable in strength to other aromatic carboxylic acids.

| Property | Predicted Value / Characteristic | Rationale | Analogous Compound Data |

| Molecular Formula | C₁₃H₈O₄ | From structure | N/A |

| Molecular Weight | 228.20 g/mol | Calculated | Benzofuran-2-carboxylic acid: 162.14 g/mol [9] |

| Appearance | Crystalline solid | Aromatic acids are typically solids[10] | Benzofuran-2-carboxylic acid: Crystalline powder[5] |

| Melting Point | > 200 °C (likely with decomposition) | Rigid planar structure, H-bonding dimers | Benzofuran-2-carboxylic acid: 193-197 °C[5] |

| Aqueous Solubility | Very low at neutral pH | Large hydrophobic aromatic core | Carboxylic acids with >4 carbons are sparingly soluble[2] |

| Organic Solubility | Soluble in DMSO, DMF | Polar organic solvents can solvate the molecule | General principle for aromatic acids[8] |

| pKa | ~ 3.5 - 4.5 | Aromatic carboxylic acid with electron-delocalizing core | Benzoic Acid: ~4.2 |

Predicted Spectroscopic Characteristics

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. Based on the functional groups present, we can predict the key features in its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) spectra.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic.[11]

-

O-H Stretch: A very broad and prominent absorption band is expected in the region of 2500-3300 cm⁻¹, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[11][12]

-

C=O Stretch: A strong, sharp absorption peak should appear around 1710 cm⁻¹ for the hydrogen-bonded dimer, or slightly higher (up to 1760 cm⁻¹) if a monomeric form is present.[11]

-

C-O Stretch & O-H Bend: Absorptions corresponding to C-O stretching and in-plane O-H bending are expected in the 1200-1440 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple sharp peaks of medium intensity will be present in the 1450-1600 cm⁻¹ range, characteristic of the aromatic rings.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxyl Proton (-COOH): A very deshielded, broad singlet is expected far downfield, typically between 10-13 ppm.[11][12] This signal's broadness is due to hydrogen bonding and chemical exchange. It will disappear upon the addition of D₂O.

-

Aromatic Protons (Ar-H): A complex series of multiplets will appear in the aromatic region, approximately 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern on the fused rings.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal for the carbonyl carbon is predicted to be in the 165-185 ppm range.[11][12]

-

Aromatic Carbons (Ar-C): Multiple signals will be present in the typical aromatic region of 110-160 ppm. Carbons attached to oxygen (ether linkages) will be further downfield within this range.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z corresponding to the molecular weight of the compound (C₁₃H₈O₄, approx. 228.04).

-

Key Fragmentation Patterns: Carboxylic acids often exhibit characteristic fragmentation pathways.[12] Common losses include:

-

Loss of -OH (M-17): A peak corresponding to the loss of a hydroxyl radical.

-

Loss of -COOH (M-45): A prominent peak from the loss of the entire carboxyl group, leaving the stable aromatic cation.[13]

-

Standard Experimental Methodologies for Characterization

To experimentally validate the predicted properties, a standardized workflow is essential. This ensures data integrity and reproducibility.

Caption: Standard workflow for the characterization of a novel compound.

Protocol 1: Melting Point Determination via Capillary Method

-

Sample Preparation: A small amount of the dry, purified crystalline sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt).

-

Heating: The sample is heated rapidly to about 20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (< 2 °C) is indicative of high purity.

Protocol 2: pKa Determination via Potentiometric Titration

-

Solution Preparation: A precise mass of the compound is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water) to overcome low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Protocol 3: Spectroscopic Analysis

-

IR Spectroscopy: An IR spectrum is obtained using either the KBr pellet method (for solids) or an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum is analyzed for the characteristic peaks described in Section 3.1.

-

NMR Spectroscopy: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, which is useful for observing exchangeable protons like -COOH). ¹H, ¹³C, and potentially 2D NMR (e.g., COSY, HSQC) spectra are acquired to make full structural assignments.

-

Mass Spectrometry: A mass spectrum is obtained using an appropriate ionization technique (e.g., Electron Ionization, EI, for fragmentation data, or Electrospray Ionization, ESI, for accurate mass).

Conclusion

While Oxanthrene-2-carboxylic acid remains a compound with limited published experimental data, a robust and scientifically sound profile of its physical characteristics can be predicted through the application of fundamental chemical principles. It is expected to be a high-melting crystalline solid with poor water solubility that increases significantly in basic conditions. Spectroscopically, it should display the unambiguous signatures of an aromatic carboxylic acid. The predictive framework and experimental protocols detailed in this guide provide a clear path for researchers to synthesize, characterize, and ultimately harness the potential of this novel molecular scaffold in drug discovery and materials science.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15728264, Oxanthrene-2-carboxylic acid. Retrieved from [Link]

-

Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776555, 2,3-Dihydro-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16244495, Oxetane-2-carboxylic acid. Retrieved from [Link]

-

Vaia. (n.d.). The IR, NMR, and mass spectra are.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzofuran-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 183717. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10331, Benzofuran-2-carboxylic acid. Retrieved from [Link]

-

Scribd. (n.d.). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, May 22). 2.2: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

CORE. (n.d.). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

-

LinkedIn. (n.d.). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Retrieved from [Link]

-

WyoScholar - University of Wyoming. (n.d.). Synthesis and Characterization of Dibenzofuran-based Pincer Ligands. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carboxylic Acids and Carboxylic acid derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]

-

Carey, F. A. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

-

Kimpur. (n.d.). Carboxylic Acids. Retrieved from [Link]

-

Avdeef, A., et al. (1983). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 72(1), 79-88. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical Research, 18(9), 1278-1284. Retrieved from [Link]

-

Reddit. (2017, October 27). What is the pKa of a protonated carboxylic acid. Retrieved from [Link]

-

University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. Oxanthrene-2-carboxylic acid | C13H8O4 | CID 15728264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. kimpur.com [kimpur.com]

- 7. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 9. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vaia.com [vaia.com]

Xanthone-2-carboxylic acid CAS number and identification

An In-depth Technical Guide to Xanthone-2-carboxylic Acid: Synthesis, Identification, and Application

This guide provides a comprehensive technical overview of Xanthone-2-carboxylic acid (9-Oxo-9H-xanthene-2-carboxylic acid), a key heterocyclic compound. As a derivative of the xanthone scaffold, a privileged structure in medicinal chemistry, this molecule serves both as a bioactive agent and a critical synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, detailed analytical identification, and potential applications. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Core Identification and Physicochemical Properties

The foundational step in working with any chemical entity is to confirm its identity and understand its basic properties. Xanthone-2-carboxylic acid is registered under a unique CAS number, which links to its specific molecular structure and associated data.

| Property | Value | Source |

| CAS Number | 40274-67-7 | [1] |

| Molecular Formula | C₁₄H₈O₄ | [1] |

| Molecular Weight | 240.21 g/mol | [1] |

| IUPAC Name | 9-Oxo-9H-xanthene-2-carboxylic acid | |

| Synonyms | 9-Oxoxanthene-2-carboxylic acid | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O | [1] |

| InChI Key | JNPRWSKMJDGYAN-UHFFFAOYSA-N | [1] |

Synthetic Pathway: A Validated Workflow

The synthesis of Xanthone-2-carboxylic acid is not a trivial process and typically requires a multi-step approach. One of the most reliable methods involves an Ullmann condensation followed by an intramolecular Friedel-Crafts acylation (electrophilic cyclization). This pathway is advantageous as it builds the core xanthone scaffold with the desired carboxylation pattern already in place.

Experimental Protocol: Two-Step Synthesis

Step 1: Ullmann Condensation to form a Diaryl Ether Intermediate The causality behind this step is the formation of a C-O bond between a phenol and an aryl halide. A copper catalyst is essential as it facilitates the coupling, which would otherwise be energetically unfavorable.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-hydroxybenzoic acid (1 equivalent), 2-chlorobenzonitrile (1 equivalent), potassium carbonate (K₂CO₃, 2.5 equivalents) as a base, and a catalytic amount of copper(I) iodide (CuI, ~0.1 equivalents).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF). The solvent choice is critical to ensure the reactants remain in solution at the required temperature.

-

Reaction: Heat the mixture to reflux (typically 140-150 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling, pour the reaction mixture into cold water and acidify with hydrochloric acid (HCl) to a pH of ~2. This protonates the carboxylate and precipitates the diaryl ether product.

-

Purification: Filter the precipitate, wash thoroughly with water, and dry. The crude product can be purified by recrystallization.

Step 2: Intramolecular Friedel-Crafts Acylation This cyclization step forms the central pyrone ring of the xanthone. Polyphosphoric acid (PPA) is the reagent of choice as it acts as both a strong acid catalyst and a dehydrating agent, driving the reaction to completion.

-

Reactant Addition: Add the dried diaryl ether intermediate from Step 1 to an excess of Polyphosphoric acid (PPA).

-

Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. The high temperature is necessary to overcome the activation energy for the intramolecular acylation.

-

Workup: Carefully pour the hot, viscous mixture onto crushed ice. This hydrolyzes the PPA and precipitates the final product, Xanthone-2-carboxylic acid.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash extensively with water to remove any residual acid, followed by a wash with a cold organic solvent like ethanol to remove non-polar impurities. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Caption: A two-step workflow for the synthesis of Xanthone-2-carboxylic acid.

A Guide to Spectroscopic Identification & Characterization

Unambiguous identification of the synthesized product is paramount. A combination of spectroscopic techniques provides a self-validating system, where data from each method corroborates the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules, providing information on the chemical environment, connectivity, and number of protons and carbons.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified Xanthone-2-carboxylic acid in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H and ¹³C NMR Spectral Data (Predicted in DMSO-d₆) The presence of the electron-withdrawing carbonyl and carboxyl groups, combined with the aromatic system, results in a well-dispersed spectrum. The numbering scheme used for assignment is shown below.

Caption: Numbering scheme for Xanthone-2-carboxylic acid.

| Position | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |

| COOH | ~13.5, br s | ~167.0 | Acidic proton, broad due to exchange. Downfield shift typical for carboxylic acids. |

| C9 (C=O) | - | ~176.0 | Ketone carbonyl carbon, deshielded. |

| H1 | ~8.3, d | ~122.0 | Ortho to both C=O and COOH, strongly deshielded. Appears as a doublet. |

| H3 | ~8.1, dd | ~125.0 | Meta to COOH, shows coupling to H1 and H4. |

| H4 | ~7.9, d | ~119.0 | Ortho to the ether oxygen, appears as a doublet. |

| H5 | ~7.6, d | ~118.0 | Furthest from the electron-withdrawing groups on the other ring. |

| H6, H7 | ~7.4-7.8, m | ~124.0, ~135.0 | Complex multiplet from coupling within the unsubstituted benzene ring. |

| H8 | ~8.2, dd | ~126.0 | Ortho to the ketone carbonyl, significantly deshielded. |

| Quaternary C | - | ~121.5, 122.5, 136.0, 155.0, 156.0 | Aromatic carbons without attached protons, including bridgehead carbons. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Analysis: Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire spectra in both positive and negative ion modes.

Expected Fragmentation Pattern (Negative Ion Mode, ESI-) The primary validation is the observation of the deprotonated molecular ion [M-H]⁻ at m/z 239.03. The fragmentation pathway provides further structural confirmation.

-

[M-H]⁻ → [M-H-CO₂]⁻: The most characteristic fragmentation for a carboxylic acid is the loss of carbon dioxide (44 Da), resulting in a fragment at m/z 195.04.[2][3]

-

Further Fragmentation: The resulting m/z 195 ion can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da) from the ketone, which is a characteristic fragmentation of the xanthone core.[4]

Caption: Predicted ESI-MS/MS fragmentation pathway for Xanthone-2-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. The spectrum of Xanthone-2-carboxylic acid is expected to be highly characteristic.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample with potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3300 - 2500 | Very Broad, Strong | O-H stretch | Carboxylic Acid (H-bonded dimer)[5][6][7] |

| ~3100 - 3000 | Medium, Sharp | C-H stretch | Aromatic |

| ~1725 - 1690 | Strong, Sharp | C=O stretch | Carboxylic Acid[7][8] |

| ~1660 - 1640 | Strong, Sharp | C=O stretch | Ketone (conjugated)[9] |

| ~1610, 1580, 1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1300 - 1200 | Strong | C-O stretch | Carboxylic Acid / Ether |

The most diagnostic feature is the extremely broad O-H stretch from the carboxylic acid, which often overlaps with the aromatic C-H stretches.[5] The presence of two distinct carbonyl peaks (one for the acid, one for the ketone) is also a key confirmatory feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule. The extended π-system of the dibenzo-γ-pyrone scaffold gives rise to strong absorptions in the UV region.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

-

Acquisition: Record the absorption spectrum from approximately 200 to 400 nm.

Expected Absorption Maxima (λmax) Based on the parent xanthone structure, which exhibits strong absorption bands, Xanthone-2-carboxylic acid is expected to have a similar profile.[10][11] The carboxylic acid group acts as an auxochrome and may cause slight shifts in the absorption maxima.

-

Band I: ~330-350 nm

-

Band II: ~280-300 nm

-

Band III: ~230-250 nm

These multiple bands are characteristic of the complex electronic transitions within the xanthone core.

Applications in Medicinal Chemistry and Research

Xanthone-2-carboxylic acid is not merely a chemical curiosity; it is a molecule of significant interest in drug discovery and development.

-

Antiallergic Agent: Early research into this class of compounds identified Xanthone-2-carboxylic acids as a novel series of antiallergic substances.[12] They have been shown to be active in passive cutaneous anaphylaxis assays, indicating potential for treating conditions like asthma.[12]

-

Synthetic Building Block: The carboxylic acid moiety is a versatile chemical handle. It allows for the synthesis of a wide array of derivatives, such as esters and amides, enabling the exploration of structure-activity relationships (SAR). Many patented and researched xanthone derivatives with enhanced biological activities originate from this key intermediate.

-

Scaffold for Bioactive Compounds: The broader xanthone class, for which this molecule is a representative, exhibits a vast range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-neoplastic properties.

Conclusion

Xanthone-2-carboxylic acid is a pivotal molecule built upon the biologically significant xanthone scaffold. Its unambiguous identification requires a multi-faceted analytical approach where NMR, MS, and IR spectroscopy work in concert to provide a validated structural assignment. The synthetic route, while demanding, is well-established, allowing for its use as a foundational building block in medicinal chemistry. For researchers in drug development, a thorough understanding of the synthesis and characterization of this compound is the first step toward unlocking the therapeutic potential of its many derivatives.

References

-

Fernandes, C., et al. (2019). Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. Molecules, 24(1), 180. Available at: [Link]

-

Wang, S., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(13), 2955. Available at: [Link]

-

ResearchGate. 1 H NMR and HMBC Data of Compounds 1-3. Available at: [Link]

-

ResearchGate. Ultraviolet spectroscopic properties of the tested xanthone derivatives.... Available at: [Link]

-

ResearchGate. 13 C-NMR (125 MHz) spectral data of xanthones 1-5. Available at: [Link]

-

ResearchGate. Aromatic nucleophilic substitution. Part 3. Preparation of novel 9‐oxo‐9H‐thioxanthene‐ and 9‐oxo‐9H‐xanthenedicarboximides and ‐dicarboxylates. Available at: [Link]

-

SpectraBase. 6-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid. Available at: [Link]

-

IR-spectroscopy.com. 1 - IR - spectroscopy. Available at: [Link]

-

He, W., et al. (2018). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 53(10), 912-921. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. 1 H and 13 C NMR spectral data of xanthones 2 and 3. Available at: [Link]

-

PubChem. Xanthone. Available at: [Link]

-

Smits, J. M. M., et al. (2005). Syntheses, Structures, Photoluminescence and Theoretical Studies of Xanthone in Crystalline Resorcinarene-Based Inclusion Complexes. Chemistry – A European Journal, 11(12), 3583-3590. Available at: [Link]

-

Navarro-Vázquez, A., et al. (2025). Structure Revision of Pyranoxanthones via DFT-Assisted 13C NMR Analysis and NAPROC-13 Platform: Diagnostic Markers and Discovery of Unreported Natural Products. Journal of Organic Chemistry. Available at: [Link]

-

Deakin University. (2021). Identification and characterization of mangosteen xanthones by HPLC-DAD and LC-ESI-QTOF-MS/MS. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

-

Siegel, D. R., et al. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. Journal of the American Chemical Society, 141(31), 12390-12403. Available at: [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

-

Pfister, J. R., et al. (1972). Xanthone-2-carboxylic acids, a new series of antiallergic substances. Journal of Medicinal Chemistry, 15(10), 1032-1035. Available at: [Link]

-

PubChem. 9-oxo-9H-Thioxanthene-2-carboxylic acid. Available at: [Link]

-

NIST. Xanthone - UV/Visible spectrum. Available at: [Link]

-

NIST. Xanthone - IR Spectrum. Available at: [Link]

-

University of California, Davis. IR Absorption Table. Available at: [Link]

Sources

- 1. Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. echemi.com [echemi.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. harker.chem.buffalo.edu [harker.chem.buffalo.edu]

- 11. Xanthone [webbook.nist.gov]

- 12. Xanthone-2-carboxylic acids, a new series of antiallergic substances - PubMed [pubmed.ncbi.nlm.nih.gov]

The Xanthone Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The xanthone scaffold, a dibenzo-γ-pyrone heterocyclic system, represents one of the most significant "privileged structures" in medicinal chemistry.[1][2] Its rigid, planar, and electronically versatile framework allows it to serve as a high-affinity ligand for a multitude of biological receptors and enzymes.[1][3] This guide provides an in-depth technical exploration of the xanthone core, covering its fundamental structure and numbering conventions, biosynthetic origins, key methodologies for its synthesis and isolation, and its characteristic spectroscopic signature. Designed for professionals in drug development and natural product chemistry, this document synthesizes foundational knowledge with field-proven insights to serve as a comprehensive resource for leveraging this remarkable scaffold.

Chapter 1: The Xanthone Core: Structure and Physicochemical Properties

The xanthone, or 9H-xanthen-9-one, is an oxygenated heterocyclic compound with the molecular formula C₁₃H₈O₂.[4][5] Its structure consists of a central γ-pyrone ring fused to two benzene rings, forming a dibenzo-γ-pyrone framework.[6][7] This tricyclic system is predominantly planar and rigid due to its extensive conjugation, a feature that contributes to its chemical stability and its ability to effectively interact with biological targets.[1] Free rotation is limited, which reduces the entropic penalty upon binding to a receptor site.[1]

Structure and Numbering Conventions

The numbering of the xanthone scaffold is standardized by IUPAC, as depicted below. The system initiates from the carbon adjacent to the heterocyclic oxygen atom in the "A" ring and proceeds sequentially around the periphery. The carbonyl carbon is designated as position 9, and the ether oxygen as position 10.

This numbering is not arbitrary; it is rooted in the molecule's biosynthetic origins in higher plants.[1] Ring A (carbons 1-4, 4a, 9a) is derived from the acetate-malonate pathway, while Ring B (carbons 5-8, 5a, 8a) originates from the shikimic acid pathway.[1][8] This biosynthetic distinction is crucial for understanding the substitution patterns observed in naturally occurring xanthones.

Caption: IUPAC numbering convention for the 9H-xanthen-9-one scaffold.

Physicochemical & Spectroscopic Profile

The structural elucidation of xanthone derivatives relies heavily on a combination of spectroscopic techniques. The unsubstituted core provides a baseline signature that is modified by various functional groups.

Table 1: Physicochemical and Spectroscopic Data for Unsubstituted Xanthone (C₁₃H₈O₂)

| Property | Value / Characteristic Signature | Source(s) |

| Molecular Weight | 196.20 g/mol | [4] |

| Appearance | White to pale yellow solid | [5] |

| Melting Point | ~174-177 °C | [5][9] |

| UV-Vis (in MeOH) | λmax ~240, 260, 300, 340 nm | [10][11] |

| Infrared (IR) | ~1650-1610 cm⁻¹ (C=O stretch, strong) , ~1350-1200 cm⁻¹ (Ar-O-Ar stretch) | [10][12] |

| ¹H NMR (in CDCl₃) | δ ~8.3 ppm (H-1, H-8), δ ~7.7 ppm (H-4, H-5), δ ~7.5 ppm (H-3, H-6), δ ~7.4 ppm (H-2, H-7) | [13] |

| ¹³C NMR (in CDCl₃) | δ ~177 ppm (C-9, Carbonyl) , δ ~156 ppm (C-4a, C-5a, Ether-linked), δ ~122 ppm (C-9a, C-8a), δ ~135 ppm (C-2, C-7), δ ~127 ppm (C-4, C-5), δ ~124 ppm (C-3, C-6), δ ~118 ppm (C-1, C-8) | [13] |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 197.05 | [4] |

Causality Insight: The strong, relatively low-frequency carbonyl (C=O) stretch in the IR spectrum is a direct result of conjugation with the aromatic system, which lowers the bond order and shifts the absorption to a lower wavenumber compared to a simple ketone. In ¹³C NMR, the downfield chemical shift of C-9 is characteristic of a carbonyl carbon, making it a key diagnostic peak.[14]

Chapter 2: Natural Occurrence and Biosynthesis

Xanthones are widely distributed secondary metabolites found in higher plants, fungi, and lichens.[5][15] Plant families such as Clusiaceae (Guttiferae), Gentianaceae, and Hypericaceae are particularly rich sources.[6][8] The structural diversity of natural xanthones arises from two primary and distinct biosynthetic pathways.

Biosynthesis in Higher Plants (Mixed Shikimate-Acetate Pathway)

In higher plants, the xanthone scaffold is of a mixed biosynthetic origin.[8][15] The pathway begins with precursors from both the shikimate pathway (leading to an aromatic carboxylic acid like 3-hydroxybenzoic acid) and the acetate pathway (providing three molecules of malonyl-CoA).[8] These precursors condense to form a benzophenone intermediate (e.g., 2,3′,4,6-tetrahydroxybenzophenone), which then undergoes regioselective oxidative cyclization via a cytochrome P450 enzyme to form the tricyclic xanthone core.[15][16][17]

Biosynthesis in Fungi and Lichens (Polyketide Pathway)

In contrast, fungi and lichens construct the xanthone core entirely from the acetate-malonate pathway.[15][18] This polyketide route involves the head-to-tail condensation of eight acetate units, which cyclize to form the benzophenone intermediate that subsequently transforms into the final xanthone structure.[8][18] This fundamental difference in origin often leads to different oxygenation patterns on the scaffold compared to plant-derived xanthones.

Caption: Comparative overview of xanthone biosynthetic pathways.

Chapter 3: Methodologies for Isolation and Synthesis

The acquisition of xanthones for research and development can be broadly divided into two approaches: isolation from natural sources and total chemical synthesis.

Isolation from Natural Sources

The extraction and purification of xanthones from plant or fungal material is a cornerstone of natural product chemistry. The process is designed to systematically separate the target compounds from a complex biological matrix.

This protocol describes a self-validating workflow for the isolation of xanthones from dried plant material, such as the pericarp of Garcinia mangostana.[12][19]

Step 1: Material Preparation & Extraction

-

Obtain dried, powdered plant material (e.g., 500 g).

-

Perform sequential maceration with solvents of increasing polarity. Start with n-hexane to remove nonpolar lipids and pigments. Discard the hexane extract.

-

Extract the defatted plant material with a more polar solvent, such as ethyl acetate (EtOAc) or ethanol (EtOH), at room temperature (3 x 2 L, 48h each). This is the primary extraction step for most xanthones.[19][20]

-

Combine the EtOAc/EtOH extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

Step 2: Initial Fractionation (VLC)

-

Subject the crude extract (e.g., 50 g) to Vacuum Liquid Chromatography (VLC) on a silica gel column.

-

Elute with a step gradient of n-hexane:EtOAc (e.g., 100:0, 90:10, 80:20...0:100), followed by EtOAc:Methanol (MeOH) if necessary.

-

Collect fractions (e.g., 250 mL each) and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualizing under UV light (254/366 nm).

-

Combine fractions with similar TLC profiles.

Step 3: Fine Purification (Column Chromatography)

-

Take a promising fraction from VLC (e.g., 5 g) and subject it to gravity-feed column chromatography on silica gel.[12][21]

-

Use an isocratic or shallow gradient elution system (e.g., Dichloromethane:MeOH, 98:2) identified during TLC analysis to achieve better separation.

-

Collect smaller fractions and monitor meticulously by TLC to isolate semi-pure compounds.

Step 4: Final Purification (Preparative HPLC/HSCCC)

-

For final purification to >95% purity, subject the semi-pure compound to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column or High-Speed Counter-Current Chromatography (HSCCC).[19][22]

-

HSCCC is particularly effective for separating closely related xanthones using a biphasic solvent system (e.g., Hexane:EtOH:MeOH:H₂O).[19]

-

Lyophilize or evaporate the solvent from the pure fraction to obtain the isolated xanthone.

Step 5: Structure Elucidation

-

Confirm the structure and purity of the isolated compound using MS, ¹H NMR, ¹³C NMR, and other 2D NMR techniques.[14][21]

Caption: General experimental workflow for natural product isolation.

Chemical Synthesis of the Xanthone Scaffold

Chemical synthesis provides access to novel, non-natural xanthone derivatives, enabling extensive structure-activity relationship (SAR) studies.[23] Several methods exist, with one of the most robust being the acid-catalyzed condensation of a salicylic acid derivative with a phenol, often followed by cyclodehydration.[24][25]

This protocol describes the synthesis of a simple hydroxy-xanthone via the condensation of a 2,4-dihydroxybenzoic acid with phloroglucinol. Eaton's reagent (P₂O₅ in CH₃SO₃H) is a powerful and efficient medium for this transformation.[25][26]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add 2,4-dihydroxybenzoic acid (1.0 eq) and phloroglucinol (1.1 eq).

-

Carefully add Eaton's reagent (10 mL per gram of benzoic acid derivative) to the flask. The mixture will become a solution and may change color.

Step 2: Thermal Reaction

-

Heat the reaction mixture to 80 °C in an oil bath.[26]

-

Maintain the temperature and stir for 1-2 hours. Monitor the reaction progress by TLC by quenching a small aliquot in ice water and extracting with EtOAc. The reaction involves an initial Friedel-Crafts acylation to form a benzophenone intermediate, followed by an intramolecular cyclodehydration.[25]

Step 3: Quenching and Workup

-

After completion, cool the reaction flask to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).